Differentiation as a High-Value Hsp90 Inhibitor Synthetic Building Block
5-(Chloromethyl)-2,4-dimethylpyridin-3-ol is a key synthetic intermediate for the construction of 2-amino-6-halopurine-based Hsp90 inhibitors. The final target compound (30), incorporating the pyridinylmethyl moiety derived from this intermediate, demonstrates an IC50 of 0.009 µM in a HER-2 degradation assay and an IC50 of 0.03 µM against MCF7 breast cancer cells [1]. Notably, this 2-amino-6-halopurine series exhibits higher affinity for the activated form of Hsp90 compared to an earlier 8-sulfanylpurine Hsp90 inhibitor series developed by the same research group, which represents a comparative advancement in target selectivity [1]. In vivo, oral administration in mice achieved >80% tumor growth inhibition in an N87 xenograft model, comparable to 17-AAG (a phase I/II clinical candidate) [1].
| Evidence Dimension | Hsp90 inhibitor potency (HER-2 degradation assay) |
|---|---|
| Target Compound Data | Compound 30 (derived from target compound scaffold): IC50 = 0.009 µM |
| Comparator Or Baseline | Earlier 8-sulfanylpurine Hsp90 inhibitor series (comparator class): Higher IC50 (less potent); 17-AAG (clinical candidate): comparable in vivo efficacy (>80% tumor growth inhibition) |
| Quantified Difference | 2-Amino-6-halopurine series shows higher affinity for activated Hsp90 versus 8-sulfanylpurine series; IC50 difference not explicitly quantified but qualitatively superior selectivity claimed |
| Conditions | HER-2 degradation assay (SKBr3 cells); MCF7 breast cancer cell proliferation assay; N87 xenograft mouse model (oral administration) |
Why This Matters
Procurement of this specific intermediate enables access to a validated Hsp90 inhibitor scaffold with nanomolar potency, which cannot be achieved using alternative chloromethylpyridine isomers lacking the correct substitution pattern for this specific pharmacophore.
- [1] Kasibhatla, S. R.; Hong, K.; Biamonte, M. A.; Busch, D. J.; Karjian, P. L.; Sensintaffar, J. L.; Kamal, A.; Lough, R. E.; Brekken, J.; Lundgren, K.; Grecko, R.; Timony, G. A.; Ran, Y.; Mansfield, R.; Fritz, L. C.; Ulm, E.; Burrows, F. J.; Boehm, M. F. Rationally Designed High-Affinity 2-Amino-6-halopurine Heat Shock Protein 90 Inhibitors That Exhibit Potent Antitumor Activity. Journal of Medicinal Chemistry, 2007, 50(12), 2767-2778. DOI: 10.1021/jm050752+ View Source
